1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid
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Overview
Description
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and piperidine rings. The presence of these rings makes it a significant molecule in the field of medicinal chemistry due to its potential biological activities. The compound is known for its diverse applications in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds such as piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It’s worth noting that piperidine derivatives have been found to have a wide range of biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic benefits.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as uracil and thymine contain the pyrimidine ring and are involved in nucleic acid metabolism.
Uniqueness: 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-3-carboxylic acid is unique due to the combination of both pyrimidine and piperidine rings in its structure. This dual-ring system enhances its versatility and potential for diverse biological activities, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-(6-oxo-1H-pyrimidin-4-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-4-8(11-6-12-9)13-3-1-2-7(5-13)10(15)16/h4,6-7H,1-3,5H2,(H,15,16)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHYMLCSLUIQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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